ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
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Overview
Description
ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a substituted phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are carried out under reflux conditions in solvents like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate include:
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core and have been studied for their pharmacological properties.
Triazole-pyrimidine hybrids: These compounds also feature a heterocyclic core and have shown potential in various biological applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activities. The presence of the methoxyphenyl and benzoate groups, along with the pyrrolo[3,4-c]pyrazole core, contributes to its distinct chemical and biological properties.
Properties
CAS No. |
575460-14-9 |
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Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4g/mol |
IUPAC Name |
ethyl 4-[4-(3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(27)14-8-10-16(11-9-14)25-20(15-6-5-7-17(12-15)28-3)18-13(2)23-24-19(18)21(25)26/h5-12,20H,4H2,1-3H3,(H,23,24) |
InChI Key |
JVOIZWFRNKMGNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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